N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(6-((2-Chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a synthetic triazolopyridazine derivative characterized by a thioether-linked 2-chloro-6-fluorobenzyl group at position 6 of the triazolopyridazine core and a 4-methoxybenzamide side chain. The compound’s design leverages steric and electronic modifications to optimize binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2S/c1-31-15-7-5-14(6-8-15)22(30)25-12-11-20-27-26-19-9-10-21(28-29(19)20)32-13-16-17(23)3-2-4-18(16)24/h2-10H,11-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQYXGIRFLWMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorofluorobenzyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the triazolopyridazine derivative with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorofluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Bromo-2-methylimidazo[1,2-a]pyrazine exhibits a range of biological activities that make it a candidate for drug development. Research indicates that imidazo[1,2-a]pyrazines, including this compound, have shown promise in the following areas:
- Antimicrobial Properties : Studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine possess antimicrobial activity against various pathogens. For instance, 3-bromo derivatives have been reported to inhibit the growth of Staphylococcus aureus at specific concentrations .
- Antitubercular Activity : Recent developments in imidazo[1,2-a]pyridine analogues have highlighted their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mtb H37Rv strains .
- Anti-inflammatory and Anticancer Effects : The imidazo[1,2-a]pyrazine scaffold has been linked to anti-inflammatory and anticancer activities. Certain derivatives have exhibited cytotoxic effects on cancer cell lines and may inhibit receptor tyrosine kinases involved in cancer progression .
Synthesis and Chemical Applications
The synthesis of 3-bromo-2-methylimidazo[1,2-a]pyrazine involves various chemical reactions that enhance its utility in organic synthesis:
- Halogenation Reactions : The introduction of bromine into the imidazo[1,2-a]pyrazine structure can be achieved through regioselective bromination using reagents such as N-bromosuccinimide (NBS). This method has been optimized to yield high purity and good yields .
- Versatile Scaffolding for Drug Development : The compound serves as a versatile scaffold for developing new pharmacological agents. Its structural modifications can lead to derivatives with enhanced biological activity or selectivity for specific targets .
Case Studies and Research Findings
Several studies provide insights into the applications of 3-bromo-2-methylimidazo[1,2-a]pyrazine:
Mechanism of Action
The mechanism of action of N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other triazolopyridazine derivatives, such as N-(2-(6-((4-Chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (). Below is a comparative analysis:
Key Differences and Implications
The 2-chloro-6-fluoro substitution introduces steric hindrance and electronic effects distinct from the 4-chloro group, possibly altering target selectivity .
Side Chain Modifications :
- The 4-methoxybenzamide in the target compound provides an electron-donating methoxy group, which may enhance π-π stacking or hydrogen bonding compared to the unsubstituted benzamide in the analogue .
Metabolic Stability :
- Fluorine substitution in the target compound could reduce oxidative metabolism due to its electronegativity, whereas the amine group in the analogue might be prone to oxidation or glucuronidation .
Pharmacodynamic Considerations
- The absence of a methoxy group in the analogue () may explain its lower reported molecular weight and differing solubility profiles.
Biological Activity
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolopyridazines and exhibits a unique structure characterized by a triazolo-pyridazine core, a chlorofluorobenzyl group, and a methoxybenzamide moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The binding affinity and specificity to these targets can lead to modulation of their activity, resulting in various biological responses. For instance, similar compounds have shown significant inhibitory effects on HIV-1 and other pathogens due to their ability to interfere with viral replication processes .
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazolopyridazines exhibit potent antimicrobial properties. The specific compound may also show activity against Mycobacterium tuberculosis, with IC50 values indicating significant efficacy against the pathogen .
- Antiviral Activity : Related compounds have demonstrated effectiveness against HIV-1, suggesting that this compound could possess similar antiviral properties due to structural similarities that enhance binding to viral targets .
- Inhibitory Effects on Enzymes : The compound may also exhibit inhibitory effects on key enzymes involved in inflammatory pathways. For example, its mechanism might involve COX-II inhibition, which is a target for anti-inflammatory drugs. Similar compounds have shown varying degrees of COX-II inhibitory activity with IC50 values ranging from low micromolar concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anti-Tubercular Activity : A study designed novel substituted benzamide derivatives that exhibited significant anti-tubercular activity against Mycobacterium tuberculosis. Among these derivatives, some showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development in tuberculosis therapy .
- HIV Inhibition Studies : Research into related compounds has revealed potent activity against HIV-1 with picomolar range effectiveness. These findings suggest that structural modifications similar to those in this compound could enhance antiviral potency significantly .
Comparative Analysis
To better understand the uniqueness of this compound compared to its analogs:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Triazolopyridazine A | Structure A | Antimicrobial | 5.0 |
| Triazolopyridazine B | Structure B | Antiviral | 0.5 |
| N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-... | Unique Structure | Anti-TB/HIV Inhibition | TBD |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazolopyridazine core via cyclization reactions under controlled pH and temperature .
- Step 2 : Introduction of the 2-chloro-6-fluorobenzylthio group using thiol-alkylation or nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 3 : Coupling the ethyl-4-methoxybenzamide moiety via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Solvent choice (e.g., DMF or THF) and reaction time (48–72 hours) are critical for achieving >90% yield .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ~506.58 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention time compared to standards .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data in assays targeting kinase inhibition?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Control Experiments : Use reference inhibitors (e.g., staurosporine) to validate assay robustness .
- Dose-Response Curves : Perform 8-point dilution series in triplicate to assess reproducibility .
- Structural Analysis : Compare binding modes via molecular docking (e.g., using AutoDock Vina) to identify steric clashes with kinase active sites .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP (<3.0) while retaining activity .
- Metabolic Stability :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions to prolong half-life .
Q. How do structural modifications (e.g., halogen substitution) impact selectivity for cancer vs. inflammatory targets?
- SAR Insights :
- Fluorine/Chlorine Effects : The 2-chloro-6-fluorobenzyl group enhances binding to PARP-1 (ΔG = -9.2 kcal/mol) but reduces COX-2 inhibition (IC₅₀ > 10 µM) .
- Methoxy Group Role : The 4-methoxybenzamide moiety improves solubility (logS = -3.2) but may sterically hinder interactions with larger binding pockets .
Data Analysis and Experimental Design
Q. How should researchers design dose-ranging studies to minimize toxicity in preclinical models?
- Protocol :
- MTD Determination : Administer escalating doses (1–100 mg/kg) in rodents, monitoring body weight, organ histology, and serum biomarkers (ALT/AST) .
- PK/PD Integration : Use LC-MS/MS to correlate plasma concentrations (Cmax, AUC) with efficacy/toxicity endpoints .
- Statistical Tools : Apply Hill equations to model dose-response relationships and calculate therapeutic indices .
Q. What computational methods predict off-target interactions for this compound?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
